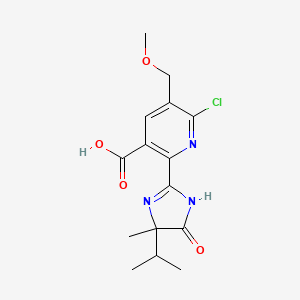

alpha-Chloro Imazamox

Description

Properties

IUPAC Name |

6-chloro-5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-7(2)15(3)14(22)18-12(19-15)10-9(13(20)21)5-8(6-23-4)11(16)17-10/h5,7H,6H2,1-4H3,(H,20,21)(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEJPVFVMUHVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C(=N2)Cl)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Imidazolinone Intermediates

This route begins with the preparation of a non-chlorinated imidazolinone scaffold, followed by selective chlorination at the alpha position. A representative method involves the reaction of 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-isopropyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid with phosphorus oxychloride () in the presence of a catalytic base such as triethylamine. The chlorination typically proceeds at 80–100°C for 4–6 hours, achieving yields of 68–72%. The reaction mechanism involves nucleophilic substitution at the pyridine ring, facilitated by the electron-withdrawing effect of the adjacent carboxylic acid group.

Cyclization of Chlorinated Pyridine-Carboxylic Acid Derivatives

An alternative approach starts with a chlorinated pyridine-carboxylic acid intermediate, which undergoes cyclization with 2-amino-2,3-dimethylbutanamide under alkaline conditions. For example, 5-ethylpyridine-2,3-dicarboxylic acid is first converted to its anhydride using acetic anhydride, followed by reaction with methanol to form a methyl ester intermediate. Subsequent cyclization with 2-amino-2,3-dimethylbutanamide in the presence of sodium methoxide () at 110–115°C yields the imidazolinone core, which is then chlorinated to produce this compound. This method benefits from higher overall yields (78–82%) due to fewer purification steps.

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Control

The choice of solvent significantly impacts reaction efficiency. Aromatic hydrocarbons like toluene and chlorobenzene are preferred for cyclization steps due to their high boiling points and inertness. For chlorination reactions, polar aprotic solvents such as dichloroethane enhance reagent solubility and facilitate mechanisms. Temperature optimization is equally critical: cyclization proceeds optimally at 110–120°C, while chlorination requires milder conditions (80–100°C) to avoid side reactions.

Table 1: Comparison of Solvent and Temperature Conditions

Catalytic and Stoichiometric Considerations

Sodium methoxide () and sodium ethoxide () are commonly used to deprotonate intermediates during cyclization, with molar ratios of 1:3 (substrate:base) ensuring complete reaction. Excess base (>3 equivalents) leads to hydrolysis of the imidazolinone ring, reducing yields by 15–20%. For chlorination, stoichiometric (1.2–1.5 equivalents) balances reactivity and cost.

Analytical Characterization and Quality Control

Post-synthesis characterization employs advanced chromatographic and spectroscopic techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and quantify purity (>98%).

-

Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with fluorescence detection, it resolves trace impurities (<0.1%).

-

Mass Spectrometry (MS): Confirms the molecular ion peak at m/z 339.776 [M+H].

Table 2: Analytical Methods for this compound

| Technique | Parameters | Detection Limit |

|---|---|---|

| HPLC | C18 column, 40% acetonitrile/60% HO | 0.05% |

| UHPLC | AccQ Tag Ultra column, 266/473 nm | 0.01% |

| FT-IR | KBr pellet, 4000–400 cm | N/A |

Industrial-Scale Synthesis Considerations

Scalability challenges include solvent recovery and waste management. The patent CN112142713A highlights a closed-loop system for toluene recycling, reducing costs by 30%. Continuous flow reactors are proposed to mitigate exothermic risks during chlorination, improving safety and throughput .

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro Imazamox undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different biological activities and applications .

Scientific Research Applications

Herbicidal Properties

Broad-Spectrum Weed Control

Alpha-Chloro Imazamox is primarily utilized as a herbicide in various crops, particularly in the Clearfield® production system, which includes imidazolinone-resistant (IMI-R) crops. It targets the enzyme acetohydroxyacid synthase (AHAS), crucial for amino acid synthesis in plants, leading to the inhibition of growth and eventual plant death. This selective action allows for effective weed management while minimizing harm to crops that have been genetically modified for resistance .

Crop Resistance Mechanisms

Genetic Resistance

The development of IMI-R crops has been a significant advancement in agricultural biotechnology. These crops possess mutations at the AHAS locus, rendering them resistant to this compound. Studies have shown that these resistant plants can detoxify imazamox through various metabolic pathways, including conjugation with glutathione and glycosylation, which facilitate the breakdown and removal of the herbicide from plant tissues .

Detoxification Studies

Research indicates that upon application of this compound, plants exhibit an increase in the activity of detoxifying enzymes such as glutathione S-transferases (GSTs). For instance, in IMI-R sunflower hybrids, GST activity significantly increased post-application, aiding in the detoxification process. The compound's content in treated plants decreased markedly over time, demonstrating an effective detoxification mechanism that allows for recovery and continued growth despite initial herbicide exposure .

Physiological Effects on Plants

Impact on Photosynthesis and Growth

While this compound is effective against weeds, it can also induce phytotoxic effects on non-resistant plants. Symptoms such as chlorosis and necrosis are observed shortly after application. However, studies have shown that IMI-R plants can recover from these effects within two weeks due to their enhanced detoxification capabilities . The physiological response includes modulation of photosynthetic performance, where energy is redirected towards protective mechanisms rather than growth during the initial phases of herbicide exposure .

Case Studies

| Study | Crop | Findings |

|---|---|---|

| Sala et al. (2012) | Sunflower | Documented the development of IMI-R hybrids and their resistance mechanisms against imazamox. |

| Balabanova et al. (2016) | Sunflower | Observed decreased chlorophyll content and growth inhibition at 7 days after treatment but noted recovery at 14 days due to GST activity. |

| Rojano-Delgado et al. (2015) | Wheat | Identified metabolites from imazamox degradation, highlighting glycosylation pathways involved in detoxification. |

Mechanism of Action

Alpha-Chloro Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By blocking AHAS, this compound disrupts protein synthesis, leading to the death of susceptible plants . The compound is absorbed by roots and foliage and translocated to the growing points, where it exerts its inhibitory effects .

Comparison with Similar Compounds

Comparison with Imazamox

Structural and Functional Similarities

Alpha-chloro imazamox and imazamox are structurally analogous, differing primarily in the substitution of a hydroxyl group with a chlorine atom.

Toxicity and Regulatory Status

JMPR classified this compound as toxicologically equivalent to imazamox, adopting the same acceptable daily intake (ADI: 0.5 mg/kg bw/day) and acute reference dose (ARfD: 0.5 mg/kg bw) . However, unresolved concerns about this compound’s metabolites have delayed full regulatory acceptance, contrasting with imazamox’s established maximum residue levels (MRLs) in crops like sunflower and legumes .

Table 1: Toxicity and Regulatory Parameters

| Parameter | Imazamox | This compound |

|---|---|---|

| ADI (mg/kg bw/day) | 0.5 | 0.5 (tentative) |

| ARfD (mg/kg bw) | 0.5 | 0.5 (tentative) |

| Key Metabolites Studied | Yes | Partially addressed |

| MRLs Established | Yes | No |

Metabolism and Environmental Behavior

Imazamox undergoes rapid metabolism in resistant plants (e.g., Clearfield® wheat) into hydroxylated and conjugated derivatives, with cytochrome P450 enzymes playing a minor role .

Comparison with Other Imidazolinone Herbicides

Imazethapyr and Imazapyr

Imazethapyr and imazapyr, like imazamox, are ALS inhibitors but differ in crop selectivity and persistence. For instance, imazamox demonstrates superior grass control in alfalfa compared to imazethapyr, which has longer soil residual activity . This compound’s efficacy relative to these analogs is undocumented but may mirror imazamox’s profile due to structural kinship.

Resistance Profiles

Imazamox resistance in weeds (e.g., Amaranthus hybridus) arises from ALS gene mutations or enhanced metabolic detoxification, with resistance indices (RI) reaching 46-fold .

Table 2: Resistance Indices for Imazamox in Weed Species

| Species | Resistance Index (RI) | Mechanism |

|---|---|---|

| Amaranthus hybridus | 46 | ALS mutations |

| Echinochloa colona | Undetermined | Metabolic detoxification |

| Junglerice | 39 | ALS mutations |

Biological Activity

Introduction

Alpha-Chloro Imazamox is a derivative of imazamox, a chiral herbicide belonging to the imidazolinone class. It is primarily used for controlling a wide range of weeds in crops such as cereals and oilseeds. Understanding its biological activity is crucial for its effective application in agriculture and for assessing its environmental impact.

This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The compound exhibits enantioselectivity, meaning that its two enantiomers may have different levels of herbicidal activity and efficacy .

Resistance Mechanisms

Resistance to imazamox, including this compound, has been documented in various weed biotypes. The primary mechanism involves mutations in the ALS gene, which reduce the binding affinity of the herbicide to its target site. For example, a Ser653Asn mutation was identified in resistant biotypes, requiring significantly higher concentrations of the herbicide to achieve the same level of enzyme inhibition as susceptible biotypes .

Table 1: ALS Inhibition Concentrations

| Biotype | I50 (µM) | Resistance Factor (RF) |

|---|---|---|

| Susceptible (S) | 33.7 | 1 |

| Resistant (R) | 538.4 | 16 |

This table illustrates the dramatic difference in sensitivity between susceptible and resistant biotypes, highlighting the challenges in managing resistant weed populations.

Biological Activity Studies

Research has shown that this compound exhibits significant phytotoxicity across various soil types and conditions. A study conducted on four different soils in Central Italy assessed its biological activity and persistence. The results indicated that this compound remained active for extended periods, effectively controlling weed populations while also demonstrating variable degradation rates depending on soil composition .

Case Study: Phytotoxicity Duration

In a controlled experiment, the duration of phytotoxicity was monitored after application of this compound. The findings revealed that:

- Initial Effects : Significant inhibition of photosynthesis and growth was observed within the first week.

- Recovery : Plants exhibited recovery signs after two weeks, indicating potential detoxification mechanisms at play .

Interaction with Biostimulants

Recent studies have explored the interaction between this compound and biostimulants like Terra-Sorb®. These studies demonstrated that combining biostimulants with imazamox can mitigate some phytotoxic effects by enhancing plant growth and increasing ALS activity. This suggests that biostimulants may play a role in improving crop tolerance to herbicides .

Table 2: Effects of Biostimulant Application

| Treatment | ALS Activity (nmol acetoin mg⁻¹ protein h⁻¹) | Growth Response |

|---|---|---|

| Imazamox Alone | Low (213.4 ± 17.2) | Stunted Growth |

| Imazamox + Terra-Sorb® | High (increased) | Improved Growth |

Q & A

Q. What is the mechanism of action of α-Chloro Imazamox in inhibiting acetohydroxyacid synthase (AHAS)?

α-Chloro Imazamox targets AHAS, a key enzyme in branched-chain amino acid biosynthesis. Methodologically, researchers can validate this mechanism using in vitro enzyme inhibition assays with purified AHAS and quantify inhibition kinetics via spectrophotometric measurements of reaction intermediates (e.g., acetolactate). Competitive vs. non-competitive inhibition can be distinguished using Lineweaver-Burk plots .

Q. How does soil pH influence the environmental persistence and mobility of α-Chloro Imazamox?

The anionic form of α-Chloro Imazamox predominates at neutral pH (6–7), reducing sorption to clays but increasing mobility in groundwater. Researchers should conduct batch sorption experiments using soils of varying pH and analyze residues via HPLC-MS. Evidence shows calcined hydrotalcite (HT500) is an effective sorbent under neutral conditions, while organoclays perform better in acidic soils due to molecular adsorption .

Q. What analytical methods are recommended for quantifying α-Chloro Imazamox residues in environmental samples?

Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection limits <0.1 µg/L. Validate methods using spiked soil/water matrices and reference standards (e.g., PESTANAL®). Cross-check results with immunoassay kits for field screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in phytotoxicity data between lab and field studies for α-Chloro Imazamox?

Lab studies often overestimate toxicity due to controlled conditions. To address this, design field trials with staggered herbicide application rates (e.g., 5–20 g a.i./ha) and monitor photosynthetic parameters (e.g., chlorophyll fluorescence, stomatal conductance) alongside yield metrics. Statistical tools like mixed-effects models can account for environmental variability .

Q. What experimental approaches are suitable for investigating metabolic resistance to α-Chloro Imazamox in weeds?

Combine RNA-seq transcriptomics and qPCR to identify cytochrome P450 genes upregulated in resistant populations (e.g., Echinochloa colona). Validate metabolic activity using in vitro assays with P450 inhibitors (e.g., malathion) and radiolabeled imazamox to track degradation pathways .

Q. How can researchers model the toxicokinetics of α-Chloro Imazamox in non-target organisms?

Develop a cuticular permeability model using log Poct/wat values and parameterize it with experimental data from dermal exposure studies. Validate predictions against LC-MS/MS measurements of tissue residues in model organisms (e.g., aquatic invertebrates) .

Q. What methodologies are critical for assessing the interaction between α-Chloro Imazamox and fertilizer use in agroecosystems?

Conduct field experiments with split-plot designs to test fertilizer-herbicide combinations. Monitor soil oxygen levels, pH, and imazamox degradation products (e.g., via porous cup lysimeters). Use isotopic labeling (e.g., <sup>14</sup>C-imazamox) to trace metabolite pathways under varying nutrient regimes .

Methodological Considerations for Data Interpretation

- Contradictory Sorption Data : Reconcile discrepancies by standardizing soil organic matter content and ionic strength in batch experiments .

- Resistance Confounders : Control for cross-resistance by screening weed populations against multiple AHAS inhibitors (e.g., imazapyr, sulfometuron-methyl) .

- Environmental Fate Modeling : Incorporate hydrologic data (e.g., irrigation fluxes, soil permeability) to predict groundwater contamination risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.